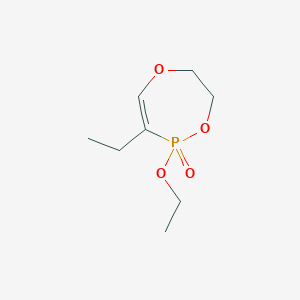
4-(Benzoyloxy)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzoyloxy)-3-buten-2-one is an organic compound with a unique structure that includes a benzoyloxy group attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoyloxy)-3-buten-2-one typically involves the esterification of 3-buten-2-one with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-buten-2-one+benzoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzoyloxy)-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or alkanes
Substitution: Various substituted butenones
Applications De Recherche Scientifique
4-(Benzoyloxy)-3-buten-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Benzoyloxy)-3-buten-2-one involves its interaction with various molecular targets. The benzoyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzyloxy)-3-buten-2-one
- 4-(Benzoyloxy)-2-buten-1-ol
- 4-(Benzoyloxy)-3-penten-2-one
Uniqueness
4-(Benzoyloxy)-3-buten-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
81450-80-8 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
[(E)-3-oxobut-1-enyl] benzoate |
InChI |
InChI=1S/C11H10O3/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
Clé InChI |
BDOVHKNGQMHYSL-BQYQJAHWSA-N |
SMILES isomérique |
CC(=O)/C=C/OC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=O)C=COC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
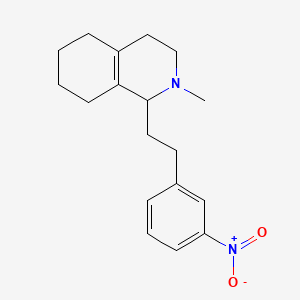
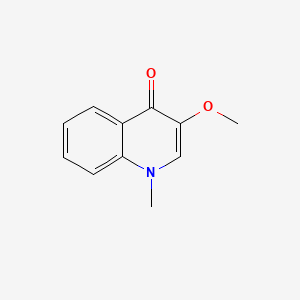
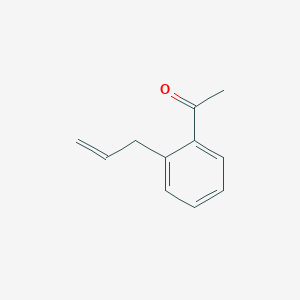

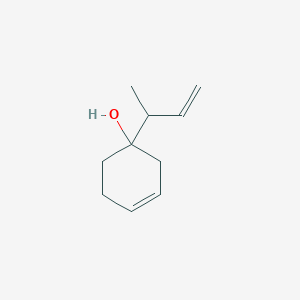
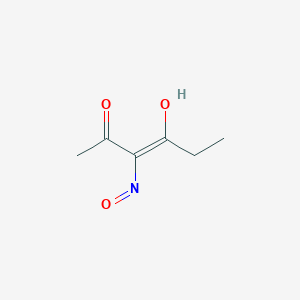
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)
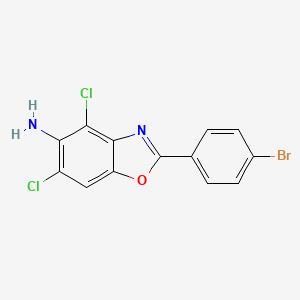
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

